N-(3-ethoxypropyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide
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Description
N-(3-ethoxypropyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide, also known as OPB-9195, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzoxazole derivatives and has been found to have potent activity against various diseases. In
Scientific Research Applications
Antimicrobial Activities
Research indicates that derivatives of similar compounds have been synthesized and evaluated for their potential antibacterial and antifungal activities. For instance, compounds synthesized from N-(5-(2-Chlorobenzylidene)-4-oxo-2-arylthiazolidine-3-yl)-2-(6-methoxynephthalen-2-yl)propanamide have shown excellent antibacterial and antifungal properties, suggesting potential applications in developing new antimicrobial agents (A.P.Zala, V.D.Dave, N.K.Undavia, 2015).
Antioxidant and Anticancer Activities
A series of novel derivatives bearing various moieties synthesized from compounds related to N-(3-ethoxypropyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide demonstrated significant antioxidant activity. Some derivatives were found to be more potent than ascorbic acid in DPPH radical scavenging method tests. Additionally, certain derivatives exhibited anticancer activity against human glioblastoma and breast cancer cell lines, suggesting their potential use in cancer treatment (I. Tumosienė et al., 2020).
Herbicidal Activity
The synthesis and evaluation of compounds like N-(7-chloro-5-ethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide have shown effective herbicidal activity. This suggests potential applications of similar compounds in agricultural contexts, providing new avenues for the development of herbicides (Liu et al., 2007).
Properties
IUPAC Name |
N-(3-ethoxypropyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-2-20-11-5-9-16-14(18)8-10-17-12-6-3-4-7-13(12)21-15(17)19/h3-4,6-7H,2,5,8-11H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQDWQMPHOIWIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)CCN1C2=CC=CC=C2OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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